molecular formula C17H21N5O2S B4520542 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Cat. No.: B4520542
M. Wt: 359.4 g/mol
InChI Key: OXZSNHGEOBMFCP-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a pyridine ring, making it a unique structure with diverse chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as EiM08-12952 or N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide, are currently unknown. The compound belongs to the thiazole class of molecules , which are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms, depending on their chemical structure . The specific interactions of this compound with its targets, and the resulting changes, are currently unknown and would require further investigation.

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . The downstream effects of these interactions can include a wide range of biological responses, from antimicrobial activity to antitumor effects . The specific pathways affected by this compound, and their downstream effects, would require further investigation.

Result of Action

Thiazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . The specific effects of this compound would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include thionyl chloride, piperazine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations and applications.

Biological Activity

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a detailed overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

The compound's molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S with a molecular weight of 336.42 g/mol. Its structure includes a thiazole ring and a piperazine moiety, which are known to contribute significantly to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus31.25 µg/mL
Compound BEscherichia coli62.50 µg/mL
N-(thiazolyl) derivativeBacillus subtilis15.625 µg/mL

The presence of the thiazole moiety is crucial for enhancing the antimicrobial efficacy, as evidenced by the structure–activity relationship (SAR) studies conducted on various thiazole derivatives .

Anticancer Activity

The anticancer properties of this compound have been investigated through in vitro studies against several cancer cell lines. Notably, compounds containing the thiazole ring have been reported to induce apoptosis in cancer cells by activating caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human cancer cell lines (e.g., A431 and Jurkat), it was observed that treatment with thiazole derivatives resulted in significant apoptosis rates compared to control groups. The IC50 values for these compounds were lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Anticonvulsant Activity

The anticonvulsant activity of this compound has also been explored. In preclinical models using maximal electroshock seizure (MES) tests, this compound demonstrated protective effects against seizures.

Table 2: Anticonvulsant Activity Assessment

Dose (mg/kg)Protection Rate (%)
3050
10075
300100

These findings suggest that the compound could be developed further as a potential treatment for epilepsy and other seizure disorders .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-13-12-25-17(19-13)20-15(23)5-6-16(24)22-10-8-21(9-11-22)14-4-2-3-7-18-14/h2-4,7,12H,5-6,8-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSNHGEOBMFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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